molecular formula C10H16 B12796042 Cyclohexene, 1-methyl-3-(1-methylethenyl)- CAS No. 38738-60-2

Cyclohexene, 1-methyl-3-(1-methylethenyl)-

Cat. No.: B12796042
CAS No.: 38738-60-2
M. Wt: 136.23 g/mol
InChI Key: UXZIDIYMFIBDKT-UHFFFAOYSA-N
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Description

Cyclohexene, 1-methyl-3-(1-methylethenyl)-, also known as p-mentha-1,8-diene, is a naturally occurring organic compound. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is commonly found in the essential oils of various plants, including citrus fruits, and is known for its pleasant, lemon-like aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 1-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common synthetic route involves the isomerization of limonene, which is another monoterpene. This process typically requires the use of a catalyst, such as a Lewis acid, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as citrus peel oils. The extraction process includes steam distillation followed by purification steps like fractional distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, such as carvone or carveol, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) under controlled conditions.

Major Products

    Oxidation: Carvone and carveol.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Cyclohexene, 1-methyl-3-(1-methylethenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexene, 1-methyl-3-(1-methylethenyl)- involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Limonene: Another monoterpene with a similar structure but different placement of double bonds.

    Carvone: An oxidation product of limonene with distinct aromatic properties.

    Carveol: Another oxidation product with different functional groups.

Uniqueness

Cyclohexene, 1-methyl-3-(1-methylethenyl)- is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and oxidation products.

This compound’s versatility in chemical reactions and its wide range of applications make it a valuable subject of study in various scientific fields.

Properties

CAS No.

38738-60-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-methyl-3-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7,10H,1,4-6H2,2-3H3

InChI Key

UXZIDIYMFIBDKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)C(=C)C

Origin of Product

United States

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